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Introduction
2,5-Diaminopyrimidine is a heterocyclic organic compound featuring a pyrimidine ring

substituted with two amino groups at the 2 and 5 positions. This molecule serves as a crucial

building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous

biologically active compounds. Its derivatives have been investigated for a range of therapeutic

applications, including as kinase inhibitors and degraders of B-lymphoid tyrosine kinase,

highlighting its importance in the development of novel therapeutics.[1] This technical guide

provides an in-depth overview of the chemical properties, structure, and key experimental

protocols related to 2,5-Diaminopyrimidine.

Chemical Properties and Structure
The fundamental chemical and physical properties of 2,5-Diaminopyrimidine are summarized

below. These properties are essential for its handling, characterization, and application in

chemical synthesis and biological assays.
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Property Value Reference

IUPAC Name pyrimidine-2,5-diamine [2]

CAS Number 22715-27-1 [3][4]

Molecular Formula C4H6N4 [2][3][4]

Molecular Weight 110.12 g/mol [2][3]

Appearance Yellow to brown solid [3][4]

Melting Point 200 °C [3][4]

Boiling Point (Predicted) 401.7 ± 37.0 °C [3][4]

Density (Predicted) 1.368 ± 0.06 g/cm³ [3][4]

pKa (Predicted) 4.83 ± 0.10 [3][4]

Topological Polar Surface Area 77.8 Å² [2]

XLogP3 -0.8 [2]

Structural Identifiers
Identifier Type Identifier Reference

SMILES C1=C(N=C(N=C1)N)N [2]

InChI

InChI=1S/C4H6N4/c5-3-1-7-

4(6)8-2-3/h1-2H,5H2,

(H2,6,7,8)

[2]

InChIKey
DNACGYGXUFTEHO-

UHFFFAOYSA-N
[2]

Spectral Analysis
Spectroscopic data is critical for the identification and structural elucidation of 2,5-
Diaminopyrimidine. Below are the expected spectral characteristics based on data from

closely related diaminopyrimidine analogs.
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¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. While specific experimental spectra for 2,5-
diaminopyrimidine are not readily available in the provided search results, expected chemical

shifts can be inferred from related structures.

Expected ¹H NMR Chemical Shifts:

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the

aromatic region of the spectrum.

Amino Protons: The protons of the two amino groups will likely appear as broad singlets, with

their chemical shift being dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts: The carbon atoms in the pyrimidine ring will have distinct

chemical shifts. Based on data for a 2,4-diaminopyrimidine-5-carbonitrile derivative, the

pyrimidine ring carbons (C2, C4, C5, C6) would be expected in the range of 80-170 ppm.[3]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of 2,5-Diaminopyrimidine is expected to show characteristic absorption bands for

its amino groups and the pyrimidine ring.

Expected IR Absorption Bands:

N-H Stretching: The amino groups will exhibit stretching vibrations in the region of 3100-3500

cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-

carbon double bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups will likely appear in the range of

1550-1650 cm⁻¹.
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Synthesis of Diaminopyrimidine Derivatives
A general synthetic approach to diaminopyrimidine derivatives often starts with a pre-

functionalized pyrimidine ring, such as a dihydroxypyrimidine or a dichloropyrimidine, followed

by nucleophilic substitution and other modifications. A common precursor is 2,5-diamino-4,6-

dihydroxypyrimidine, which can be chlorinated and subsequently modified.

A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride involves the reaction

of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate. This

intermediate can then be further processed.

The following diagram illustrates a generalized synthetic workflow for producing functionalized

diaminopyrimidine derivatives, which often involves a halogenated intermediate.
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Caption: Generalized synthesis workflow for 2,5-diaminopyrimidine derivatives.

Analytical Methodology: HPLC-UV
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High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust

method for the analysis and quantification of diaminopyrimidine compounds. A protocol for the

determination of diaminopyrimidine residues in biological matrices has been developed, which

can be adapted for the analysis of 2,5-Diaminopyrimidine.

Sample Preparation: For complex matrices, a purification and concentration step is often

necessary. One effective method involves the use of immunomagnetic beads (IMBs).[5] This

technique utilizes magnetic nanoparticles coated with antibodies that specifically bind to the

target analyte, allowing for its separation from the matrix.

Chromatographic Conditions:

Column: A C18 reverse-phase column is typically suitable for the separation of pyrimidine

derivatives.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

Detection: The UV detector is set to a wavelength where the analyte exhibits maximum

absorbance.

The logical workflow for this analytical method is depicted below.
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Caption: Workflow for the analysis of diaminopyrimidines by HPLC-UV.

Conclusion
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2,5-Diaminopyrimidine is a molecule of significant interest in the field of medicinal chemistry.

Its versatile structure allows for the synthesis of a wide array of derivatives with diverse

biological activities. A thorough understanding of its chemical properties, structural features,

and relevant experimental protocols is paramount for researchers and scientists working

towards the development of new and effective therapeutic agents. The data and methodologies

presented in this guide provide a solid foundation for the successful application of 2,5-
diaminopyrimidine in research and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 溶剂混溶性表 [sigmaaldrich.com]

2. pubs.acs.org [pubs.acs.org]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using
immunomagnetic bead purification along with HPLC-UV - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,5-Diaminopyrimidine chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361531#2-5-diaminopyrimidine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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